1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride

Description

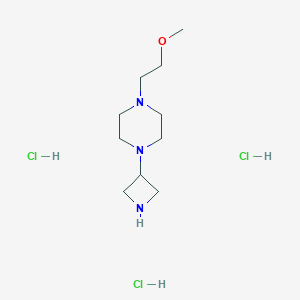

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride (molecular formula: C₁₀H₂₂Cl₃N₃, molecular weight: 290.67 g/mol) is a heterocyclic compound featuring a piperazine core substituted with a 2-methoxyethyl group and an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom). The trihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmacological and synthetic applications. The compound’s structure combines flexibility (via the methoxyethyl chain) and rigidity (from the azetidine ring), which may influence its binding affinity in biological systems. It is cataloged under CAS No. EN300-755011 and is utilized in medicinal chemistry research as a building block for drug discovery .

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.3ClH/c1-14-7-6-12-2-4-13(5-3-12)10-8-11-9-10;;;/h10-11H,2-9H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJNHEQZMJUZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C2CNC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride typically involves multiple steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.

Piperazine Derivative Synthesis: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes.

Coupling Reaction: The azetidine and piperazine rings are then coupled using suitable reagents under controlled conditions to form the desired compound.

Hydrochloride Formation: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other piperazine-azetidine hybrids and derivatives with varying substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Aromatic substituents (e.g., trimethoxybenzyl in ) enhance lipophilicity, favoring blood-brain barrier penetration but reducing solubility.

Salt Form Impact :

- Trihydrochloride salts (e.g., ) generally exhibit higher solubility than dihydrochloride forms (e.g., ).

Biological Activity :

- Piperazine derivatives with aryl-alkyl groups (e.g., ) show CNS activity, while heterocyclic extensions (e.g., pyrazole-pyridine in ) are linked to enzyme inhibition.

Structural Rigidity :

- Azetidine (4-membered ring) introduces strain and rigidity compared to pyrrolidine (5-membered, ) or unconstrained chains, affecting binding pocket interactions.

Biological Activity

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride, with the CAS number 2411291-02-4, is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes an azetidine moiety and a methoxyethyl substituent on the piperazine ring.

- IUPAC Name : 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride

- Molecular Formula : C10H21N3O·3ClH

- Molecular Weight : 308.68 g/mol

- Purity : ≥95%

- Physical Form : Powder

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Piperazine derivatives are known to influence serotonin (5-HT), dopamine (D), and adrenergic pathways, which are crucial in regulating mood, anxiety, and other central nervous system functions.

1. Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine, including those structurally related to 1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine, exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that similar compounds can enhance serotonergic activity, leading to reduced anxiety and depressive behaviors in animal models.

In behavioral tests such as the forced swimming test and the elevated plus maze test, these compounds have demonstrated:

- Reduced immobility time (indicative of antidepressant-like effects)

- Increased entries into open arms (suggesting anxiolytic-like activity) .

2. Antioxidant Activity

Compounds within this class have also been evaluated for their antioxidant potential. Antioxidant assays, including DPPH radical scavenging tests, reveal that piperazine derivatives can effectively neutralize free radicals, thereby contributing to neuroprotection and potentially mitigating oxidative stress-related pathologies .

Case Studies

Several studies have explored the pharmacological properties of piperazine derivatives:

-

Study on LQFM180 :

- This compound, closely related to our target compound, was tested in various behavioral models.

- Results indicated anxiolytic-like effects at doses of 9.4 mg/kg to 37.6 mg/kg.

- The mechanism involved serotonergic pathways as indicated by the reversal of effects with NAN-190 and p-chlorophenylalanine .

- FAAH Inhibition Studies :

Comparative Analysis of Biological Activities

| Compound | Antidepressant Activity | Anxiolytic Activity | Antioxidant Activity |

|---|---|---|---|

| 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine | Moderate | Moderate | High |

| LQFM180 | High | High | Moderate |

| FAAH Inhibitors | High | Low | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.